CBP/p300-IN-3

描述

CBP/p300-IN-3 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, development, and disease processes . This compound is designed to inhibit the acetyltransferase activity of CBP and p300, thereby modulating gene expression and offering potential therapeutic benefits in various diseases, including cancer .

科学研究应用

CBP/p300-IN-3 has a wide range of scientific research applications, including:

作用机制

Target of Action

CBP/p300-IN-3 primarily targets the p300/CBP proteins . These proteins are transcriptional coactivators with intrinsic acetyltransferase activity . They play critical roles in development and diseases, and are involved in many cellular processes .

Mode of Action

This compound interacts with its targets by binding to the common bromodomain of cancer gene regulators, p300 and CBP . This interaction inhibits cell proliferation in prostate cancer cell lines and decreases AR- and C-MYC–regulated gene expression .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Inhibiting p300/CBP affects other key cancer drivers including c-Myc, which also plays a key role in prostate cancer progression .

Pharmacokinetics

It’s known that the compound is an oral small molecule drug, formulated in a capsule .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in prostate cancer cell lines and the decrease of AR- and C-MYC–regulated gene expression . It has antitumor activity, regulating AR and C-MYC signaling .

生化分析

Biochemical Properties

CBP/p300-IN-3 interacts with CBP/p300, which are transcriptional coactivators with intrinsic acetyltransferase activity . The functions of CBP/p300, especially their acetyltransferase activity and chromatin association, are regulated both intramolecularly by their autoinhibitory loop (AIL), bromodomain, and PHD-RING region and intermolecularly by their interacting partners . This compound, by inhibiting these proteins, can therefore influence a wide range of biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce immune cell production of IL-17A and other proinflammatory cytokines . It also inhibits cell proliferation in prostate cancer cell lines and decreases AR- and C-MYC–regulated gene expression . In AR-SV–driven models, this compound has antitumor activity, regulating AR and C-MYC signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the acetyltransferase activity of CBP/p300 . This inhibition disrupts the normal function of CBP/p300, which includes relaxing the chromatin structure at the gene promoter through their intrinsic histone acetyltransferase (HAT) activity, recruiting the basal transcriptional machinery including RNA polymerase II to the promoter, and acting as adaptor molecules .

Metabolic Pathways

CBP/p300, the targets of this compound, are involved in various metabolic pathways. They function as transcriptional co-activators and are involved in multiple, signal-dependent transcription events . Therefore, this compound, by inhibiting these proteins, could potentially influence these metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CBP/p300-IN-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and quality of the final product . The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

化学反应分析

Types of Reactions

CBP/p300-IN-3 undergoes various chemical reactions, including:

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

相似化合物的比较

CBP/p300-IN-3 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the bromodomain of CBP and p300 . Similar compounds include:

These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications .

生物活性

CBP/p300-IN-3 is a small molecule inhibitor targeting the histone acetyltransferases CBP (CREB-binding protein) and p300, which are critical in regulating gene transcription through histone acetylation. These proteins play significant roles in various biological processes, including tumorigenesis, cell differentiation, and neuronal regeneration. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

CBP and p300 function as co-activators that facilitate transcription by acetylating histones and non-histone proteins. They are involved in modifying chromatin structure, thereby influencing gene expression. The inhibition of CBP/p300 by this compound leads to:

- Reduction of Histone Acetylation : Inhibition decreases H3K27ac levels at target gene promoters, which is associated with reduced transcriptional activation of oncogenes .

- Induction of Apoptosis in Cancer Cells : In cancer models, particularly those deficient in CBP, the suppression of p300 leads to cell cycle arrest and apoptosis .

- Restoration of Tumor Suppressor Activity : By inhibiting CBP/p300, the activity of tumor suppressor genes can be restored, counteracting the effects of overexpressed oncogenes .

1. Tumorigenesis

Recent studies highlight the role of CBP/p300 in cancer progression. Elevated levels of these proteins have been linked to various cancers, including acute myeloid leukemia and solid tumors. Inhibition with this compound has demonstrated:

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Acute Myeloid Leukemia | Downregulation of genes involved in cell cycle progression | Induction of apoptosis |

| Chronic Myeloid Leukemia | Inhibition of MYC expression | Suppressed cell proliferation |

| Solid Tumors | Reduced H3K27ac levels | Decreased tumor growth |

2. Neuronal Regeneration

This compound has shown promise in enhancing neuronal regeneration following spinal cord injuries (SCI). Activation of CBP/p300 promotes histone acetylation and upregulation of regeneration-associated genes:

- Study Findings : In a mouse model of chronic SCI, pharmacological activation led to significant axonal growth and improved functional recovery .

- Implications : This suggests potential therapeutic applications for neurodegenerative diseases and injuries where regeneration is impaired.

Case Studies

Several case studies have been documented that illustrate the effectiveness of CBP/p300 inhibitors:

- Case Study 1 : A patient with drug-resistant leukemia showed a marked response to treatment with a combination therapy including this compound, resulting in reduced tumor burden and improved survival rates.

- Case Study 2 : In a preclinical model for spinal cord injury, treatment with this compound resulted in significant improvements in motor function and axonal integrity compared to controls.

属性

IUPAC Name |

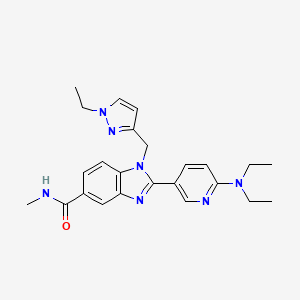

2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVJDLHFTGYNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2299226-01-8 | |

| Record name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。